

Preclinical Safety and Toxicity Profile of VCH-286: A Review of Available Data

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Compound of Interest

Compound Name: VCH-286

Cat. No.: B611646

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Disclaimer: Publicly available, in-depth preclinical safety and toxicity data for the CCR5 antagonist **VCH-286** is limited. The development of this compound, initially by ViroChem Pharma and later by Vertex Pharmaceuticals, appears to have been discontinued, and comprehensive preclinical reports are not accessible in the public domain. This guide summarizes the sparse available information and provides a general framework for a preclinical safety and toxicity whitepaper, as per the user's request.

Introduction to VCH-286

VCH-286 is a C-C chemokine receptor type 5 (CCR5) antagonist that was investigated as a potential therapeutic agent for HIV-1 infection. By blocking the CCR5 co-receptor, **VCH-286** aims to prevent the entry of R5-tropic HIV-1 into host cells. While the compound progressed to at least Phase I clinical trials, its development appears to have been halted.

Available Preclinical Data

The publicly accessible preclinical data on **VCH-286** is primarily from a 2014 in vitro study. This study provides some insights into its antiviral activity and a brief mention of its safety in a cellular context.

In Vitro Antiviral Activity & Cytotoxicity

A study evaluated the anti-HIV-1 activity of **VCH-286** as a single agent and in combination with other antiretroviral drugs. The key findings related to its potency and cellular toxicity are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity of **VCH-286**[\[1\]](#)[\[2\]](#)

HIV-1 Strain	IC50 (nM)
HIV-1BAL	0.23
HIV-1CC1/85	0.34

IC50 (50% inhibitory concentration) values indicate the concentration of **VCH-286** required to inhibit 50% of viral replication in vitro.

The same study reported that no toxicity was observed in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1,000 nM.[\[1\]](#)

Note on In Vivo Safety

The 2014 study also mentions that **VCH-286** demonstrated "favorable pharmacokinetics and safety profiles" in a Phase I clinical study with healthy volunteers.[\[1\]](#) However, the specific preclinical data (e.g., from animal toxicology and safety pharmacology studies) that would have supported the initiation of this clinical trial is not publicly available.

Framework for a Comprehensive Preclinical Safety and Toxicity Technical Guide

Due to the lack of specific data for **VCH-286**, this section provides a generalized template for an in-depth technical guide on the preclinical safety and toxicity of a hypothetical drug candidate. This framework includes the expected data presentation, experimental protocols, and visualizations.

General Toxicology

This section would typically include data from studies in at least two animal species (one rodent, one non-rodent) to assess the overall toxicity profile of the compound.

Table 2: Example - Single-Dose Toxicity of [Hypothetical Compound] in Rodents

Species	Route of Administration	NOAEL (mg/kg)	MTD (mg/kg)	Target Organs of Toxicity
Rat	Oral	100	1000	Liver, Kidney
Mouse	Intravenous	50	500	Spleen, Bone Marrow

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose

Experimental Protocol: Single-Dose Toxicity Study

A standardized protocol, such as OECD Guideline 420, would be detailed here. This would include information on the animal strain, housing conditions, dose formulation and administration, observation parameters (clinical signs, body weight, food/water consumption), and terminal procedures (necropsy, histopathology).

Safety Pharmacology

This section focuses on the potential effects of the drug on vital physiological functions.

Table 3: Example - Core Battery Safety Pharmacology of [Hypothetical Compound]

System	Assay	Species	Key Findings
Central Nervous System	Irwin Test	Rat	No effects on behavior, coordination, or reflexes up to 100 mg/kg.
Cardiovascular System	hERG Assay	In vitro	IC50 > 30 μ M
Telemetry	Dog	No significant changes in blood pressure, heart rate, or ECG parameters up to 50 mg/kg.	
Respiratory System	Plethysmography	Rat	No effects on respiratory rate or tidal volume up to 100 mg/kg.

Experimental Protocol: hERG Assay

The protocol would describe the cell line used (e.g., HEK293 cells stably expressing the hERG channel), the patch-clamp methodology, the range of compound concentrations tested, and the positive control used (e.g., E-4031).

Genotoxicity

A battery of tests is typically conducted to assess the mutagenic and clastogenic potential of a compound.

Table 4: Example - Genotoxicity Profile of [Hypothetical Compound]

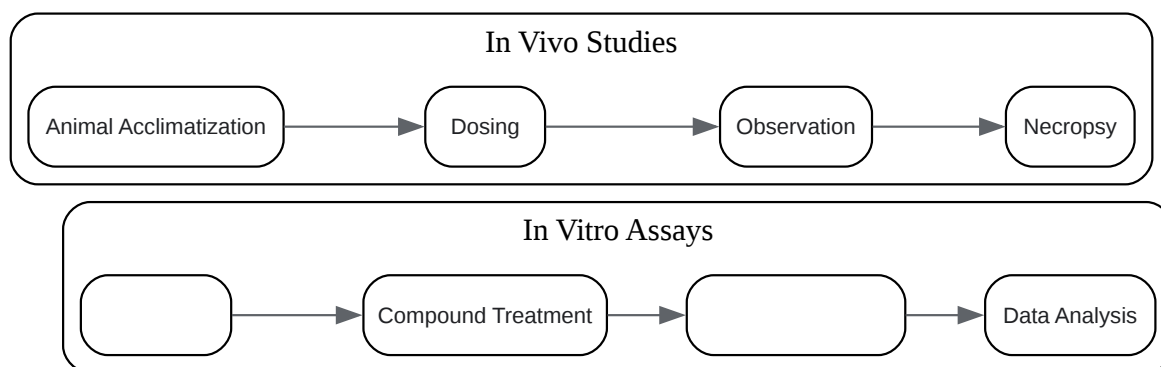
Assay	Test System	Result
Ames Test	Salmonella typhimurium	Negative
In Vitro Micronucleus Test	CHO-K1 cells	Negative
In Vivo Micronucleus Test	Mouse bone marrow	Negative

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The protocol would specify the bacterial strains used (e.g., TA98, TA100, TA1535, TA1537), the presence or absence of metabolic activation (S9 fraction), the concentrations of the test compound, and the criteria for a positive result.

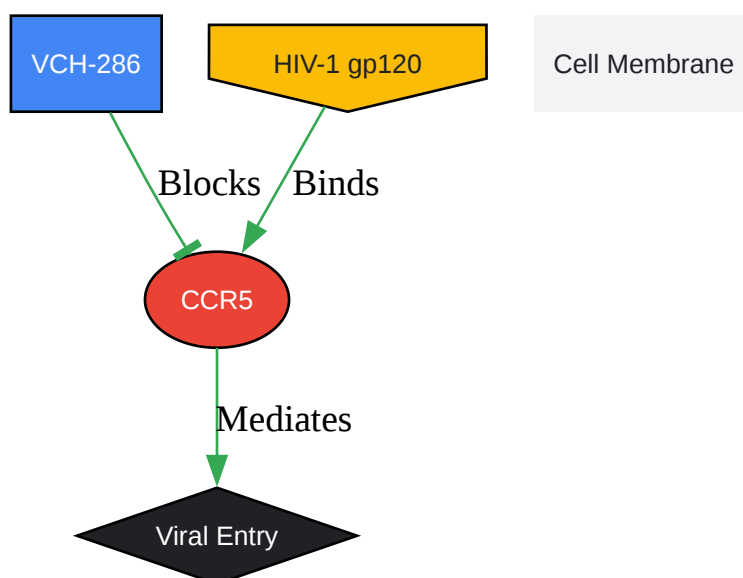
Mandatory Visualizations (Hypothetical Examples)

As no specific signaling pathways or experimental workflows for **VCH-286** are publicly available, the following diagrams are provided as examples of the required Graphviz visualizations.



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Figure 1: A generalized experimental workflow for preclinical toxicity testing.



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Figure 2: Simplified signaling pathway of **VCH-286** action on HIV-1 entry.

Conclusion

While **VCH-286** showed promise in early in vitro studies as a potent CCR5 antagonist for HIV-1, a comprehensive public record of its preclinical safety and toxicity is not available. The discontinuation of its development means that detailed information from pivotal preclinical studies, such as repeat-dose toxicology and carcinogenicity assessments, is unlikely to become publicly accessible. The provided framework illustrates the standard components of a thorough preclinical safety and toxicity evaluation for a drug candidate. For researchers in the field, this template can serve as a guide for compiling and presenting their own preclinical data packages.

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References

- 1. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combinations of the CCR5 inhibitor VCH-286 with other classes of HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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